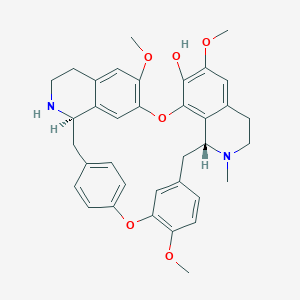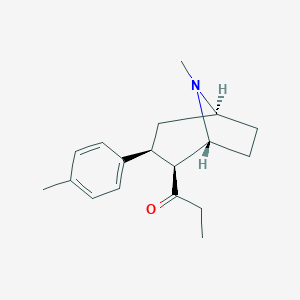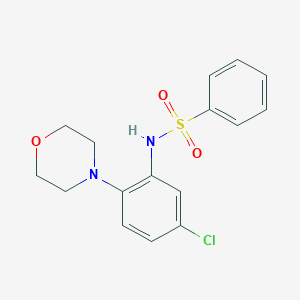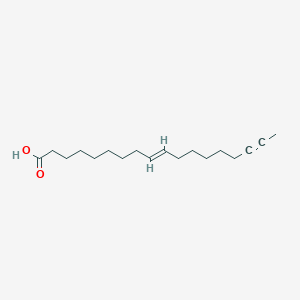
2'-Norlimacine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Norlimacine is a naturally occurring alkaloid that has been found to possess various biological activities. It was first isolated from the marine sponge Limacia clavigera and has since been the subject of intense scientific research.
Mécanisme D'action
The mechanism of action of 2'-Norlimacine is not fully understood, but it is believed to act by inhibiting various cellular processes. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is programmed cell death. It also inhibits the activity of various enzymes and proteins involved in inflammation, fungal and bacterial infections.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), which play a role in the induction of apoptosis. It also inhibits the activity of various enzymes and proteins involved in inflammation, fungal and bacterial infections. Additionally, it has been found to have an effect on the cell cycle, leading to the arrest of cancer cells in the G2/M phase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2'-Norlimacine in lab experiments is its potency against cancer cell lines. It has been found to exhibit cytotoxicity at low concentrations, making it a promising candidate for the development of new drugs. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2'-Norlimacine. One area of research is the development of new drugs based on its structure and biological activities. Another area is the study of its mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, more research is needed to optimize the synthesis method and improve the yield and purity of the final product.
Conclusion
In conclusion, this compound is a naturally occurring alkaloid that possesses various biological activities. It has been the subject of extensive scientific research due to its potential therapeutic applications. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising, and it remains a promising candidate for the development of new drugs.
Méthodes De Synthèse
2'-Norlimacine can be synthesized through a series of chemical reactions. The starting material is limacine, which is obtained from the marine sponge Limacia clavigera. Limacine is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to yield this compound. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2'-Norlimacine has been the subject of extensive scientific research due to its various biological activities. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It also possesses anti-inflammatory, antifungal, and antibacterial activities. These properties make it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
152697-37-5 |
|---|---|
Formule moléculaire |
C36H38N2O6 |
Poids moléculaire |
594.7 g/mol |
Nom IUPAC |
(1R,14R)-9,20,25-trimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C36H38N2O6/c1-38-14-12-24-19-33(42-4)35(39)36-34(24)28(38)16-22-7-10-29(40-2)31(17-22)43-25-8-5-21(6-9-25)15-27-26-20-32(44-36)30(41-3)18-23(26)11-13-37-27/h5-10,17-20,27-28,37,39H,11-16H2,1-4H3/t27-,28-/m1/s1 |
Clé InChI |
QRSIKBXDEMEDLL-VSGBNLITSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@@H]6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)O)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)O)OC |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)O)OC |
Synonymes |
2'-norlimacine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)







![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)
